molecular formula C11H9NO3S2 B3834423 2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid

2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid

Cat. No.: B3834423
M. Wt: 267.3 g/mol
InChI Key: DUINQMGMVVHVGH-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of thiophene derivatives, including 2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters. Industrial production methods may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Mechanism of Action

The mechanism of action of 2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase . These interactions are mediated through the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity.

Properties

IUPAC Name

2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c13-10(14)6-7-3-4-9(17-7)11(12-15)8-2-1-5-16-8/h1-5,15H,6H2,(H,13,14)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUINQMGMVVHVGH-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=NO)C2=CC=C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C(=N/O)/C2=CC=C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid
Reactant of Route 2
2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid
Reactant of Route 3
2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid
Reactant of Route 4
2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid
Reactant of Route 5
2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid
Reactant of Route 6
2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.